![molecular formula C11H13N3O2 B1480398 6-(Diallylamino)pyrimidine-4-carboxylic acid CAS No. 1856516-37-4](/img/structure/B1480398.png)
6-(Diallylamino)pyrimidine-4-carboxylic acid
Overview
Description
6-(Diallylamino)pyrimidine-4-carboxylic acid is a versatile chemical compound used in various scientific research applications, including drug discovery, organic synthesis, and material science. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 4-Pyrimidinecarboxylic acid, a related compound, is C5H4N2O2 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Environmental Science
Lastly, this compound can be investigated for its role in environmental science. It could be used in the study of soil and water remediation processes, particularly in the breakdown of pollutants. Understanding its reactivity and degradation pathways can contribute to the development of better strategies for pollution control.
Each of these applications leverages the unique chemical structure of 6-(Diallylamino)pyrimidine-4-carboxylic acid to explore innovative solutions across various fields of science and technology . The compound’s versatility underscores its potential in advancing research and contributing to significant breakthroughs in multiple disciplines.
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Diallylamines
are organic compounds containing an allyl group attached to an amine functional group. They are used in various scientific research applications, including drug discovery, organic synthesis, and material science.
Safety and Hazards
properties
IUPAC Name |
6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNCVZXERBWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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